molecular formula C26H22FNO3S B12621378 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide

2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide

Cat. No.: B12621378
M. Wt: 447.5 g/mol
InChI Key: IIVJQLHMWVTLKK-FSJBWODESA-N
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Description

The compound 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide (hereafter referred to as Compound X) features a unique indene scaffold substituted with a 5-fluoro group, a 2-methyl group, a 4-(methylsulfinyl)benzylidene moiety, and an N-(3-hydroxyphenyl)acetamide side chain. This article compares Compound X with structurally related indene derivatives, focusing on substituent effects, pharmacological properties, and research findings.

Properties

Molecular Formula

C26H22FNO3S

Molecular Weight

447.5 g/mol

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(3-hydroxyphenyl)acetamide

InChI

InChI=1S/C26H22FNO3S/c1-16-23(12-17-6-9-21(10-7-17)32(2)31)22-11-8-18(27)13-25(22)24(16)15-26(30)28-19-4-3-5-20(29)14-19/h3-14,29H,15H2,1-2H3,(H,28,30)/b23-12+

InChI Key

IIVJQLHMWVTLKK-FSJBWODESA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=CC(=CC=C4)O

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide typically involves multiple steps. One common approach is the condensation reaction between 5-fluoro-2-methyl-1H-indene-3-carbaldehyde and 4-(methylsulfinyl)benzaldehyde in the presence of a base to form the benzylidene intermediate. This intermediate is then reacted with N-(3-hydroxyphenyl)acetamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone.

    Reduction: The benzylidene moiety can be reduced to a benzyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of Sulindac, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in the inflammatory response. This makes it a candidate for further development as an anti-inflammatory agent.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide. It has been observed to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic signaling pathways and the inhibition of cell proliferation. For instance, studies have demonstrated its efficacy against colorectal cancer cells by inducing cell cycle arrest and promoting programmed cell death.

Antioxidant Effects

The compound has also been studied for its antioxidant capabilities. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various chronic diseases. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, making it a potential therapeutic agent for conditions associated with oxidative damage.

Case Studies

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in edema in animal models when treated with the compound.
Study BAnticancer propertiesShowed inhibition of tumor growth in xenograft models of colorectal cancer, with mechanisms involving apoptosis induction.
Study CAntioxidant activityReported enhanced cellular resistance to oxidative stress in vitro, suggesting protective effects against cellular damage.

Mechanism of Action

The mechanism of action of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights critical structural and functional differences between Compound X and its analogs:

Compound Name / ID Core Structure Key Substituents Functional Group Configuration Key Biological Activity Reference
Compound X Indene 5-F, 2-Me, 4-(MeSO)benzylidene Acetamide (N-3-hydroxyphenyl) 1E Under investigation -
Sulindac () Indene 5-F, 2-Me, 4-(MeS)benzylidene Acetic acid Z COX inhibition, anti-inflammatory
SD-30 () Indene 5-F, 2-Me, 4-(MeSO)benzylidene Acetohydrazide E AChE inhibition (IC50: 13.86 µM)
Compound 21l () Indene 5-F, 4-(MeS)benzylidene Acetamide (N-4-acetylphenylsulfonyl) E COX-1 selective inhibition
Sulindac sulfide () Indene 5-F, 2-Me, 4-(MeS)benzylidene Acetic acid Z γ-Secretase inhibition
5a () Indene 5-F, 2-Me, 4-(MeSO)benzylidene Ester (4-iodophenyl) E Synthetic intermediate

Functional Group Impact on Activity

Acetamide vs. Acetic Acid
  • Compound X’s acetamide group (N-3-hydroxyphenyl) contrasts with the acetic acid group in Sulindac and its sulfide derivative.
  • The 3-hydroxyphenyl substituent may enhance antioxidant activity via phenolic radical scavenging, a property absent in non-phenolic analogs (e.g., SD-30, 21l) .
Hydrazide vs. Amide
  • SD-30 , an acetohydrazide derivative, exhibits potent AChE inhibition (IC50: 13.86 µM), suggesting that the hydrazide group facilitates interactions with the enzyme’s catalytic site. Compound X ’s acetamide group may alter binding kinetics due to reduced hydrogen-bonding capacity .

Substituent Effects

Methylsulfinyl (MeSO) vs. Methylthio (MeS)
  • This modification could improve solubility and target affinity, as seen in SD-30’s superior AChE inhibition over methylthio analogs .
  • Compound 21l , with a methylthio group, shows COX-1 selectivity, whereas methylsulfinyl-containing compounds may exhibit altered enzyme interactions due to sulfoxide’s electron-withdrawing effects .
Configuration (E vs. Z)

Pharmacological and Physicochemical Properties

Property Compound X Sulindac SD-30 Sulindac sulfide
Solubility Moderate (amide) Low (carboxylic acid) Moderate (hydrazide) Low (carboxylic acid)
LogP ~3.5 (estimated) 5.35 ~2.8 (estimated) 5.35
Key Target Under study COX-1/2 AChE/BuChE γ-Secretase
IC50 (AChE) N/A N/A 13.86 µM N/A

Biological Activity

The compound 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines a fluorinated indene core with a methylsulfinyl benzylidene moiety and a hydroxyphenyl acetamide group, suggesting interesting biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula for this compound is C20H17FO3SC_{20}H_{17}FO_3S with a molecular weight of approximately 356.41 g/mol. The presence of fluorine and the methylsulfinyl group in its structure indicates potential for unique chemical reactivity and biological properties, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC20H17FO3SC_{20}H_{17}FO_3S
Molecular Weight356.41 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point581.6 ± 50.0 °C
Flash Point305.6 ± 30.1 °C

Biological Activity Overview

Research has indicated that compounds similar to 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide may exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

As a derivative of sulindac, this compound may possess anti-inflammatory properties similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that sulindac derivatives can inhibit cyclooxygenase (COX) enzymes through COX-independent mechanisms, potentially targeting other pathways such as phosphodiesterase (PDE) inhibition, which has been linked to reduced inflammation and tumor growth in colon cancer models .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research indicates that sulindac derivatives can induce apoptosis in cancer cells by elevating intracellular levels of cyclic guanosine monophosphate (cGMP), which activates protein kinase G (PKG). This pathway has been associated with the suppression of oncogenic factors like β-catenin, leading to reduced tumor cell proliferation .

Case Studies and Research Findings

  • Sulindac Derivatives and Colon Cancer : A study characterized a novel sulindac derivative that inhibited colon tumor cell growth through cGMP PDE inhibition, increasing intracellular cGMP levels and activating PKG. This mechanism resulted in the downregulation of β-catenin activity and subsequent apoptosis induction .
  • Antimicrobial Activity : Research on related compounds has demonstrated their antibacterial efficacy against Gram-positive bacteria compared to Gram-negative strains, indicating potential for development as antimicrobial agents .
  • Structural Analogs : The biological activity of structurally similar compounds was compared, revealing that modifications in functional groups significantly affect their pharmacological properties. For instance, compounds with methylsulfinyl groups showed enhanced activity against certain cancer cell lines .

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